(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone
Description
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c17-13(10-4-2-1-3-5-10)16-7-6-11(9-16)18-12-8-14-19-15-12/h1-2,8,10-11H,3-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIJXVFXADFERU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(C2)OC3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone typically involves multiple steps:
Formation of 1,2,5-Thiadiazole: : This is often done through the reaction of a suitable precursor, like thiourea, with nitrous acid.
Attachment to Pyrrolidine: : The 1,2,5-thiadiazole is then attached to pyrrolidine through an ether linkage, involving a nucleophilic substitution reaction.
Addition of Cyclohex-3-en-1-yl Group: : The final step usually involves the formation of a methanone bridge to attach the cyclohexenyl group, likely through a Friedel-Crafts acylation.
Industrial Production Methods
For industrial-scale production, these steps may be optimized for efficiency, scalability, and cost-effectiveness. Catalysts, solvents, and reaction conditions may be fine-tuned to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can be achieved using oxidizing agents such as potassium permanganate.
Reduction: : Typically involves reducing agents like lithium aluminium hydride.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible due to the presence of reactive groups.
Common Reagents and Conditions
Oxidation: : Conducted under acidic conditions using potassium permanganate.
Reduction: : Carried out in anhydrous conditions with lithium aluminium hydride.
Substitution: : May involve alkyl halides and nucleophiles or electrophiles in solvents like dichloromethane.
Major Products
The major products depend on the type of reaction, but common ones include oxidized derivatives, reduced forms, and various substituted analogs.
Scientific Research Applications
The compound has shown promise in various pharmacological studies due to its potential anti-inflammatory, antimicrobial, and anticancer activities.
Pharmacological Properties:
- Anti-inflammatory Activity : Preliminary studies indicate that the compound may inhibit pro-inflammatory cytokines and reduce inflammation in cellular models.
- Antimicrobial Activity : The thiadiazole moiety is known for its antimicrobial properties, making this compound a candidate for developing new antibiotics.
- Anticancer Potential : Early research suggests that it may induce apoptosis in cancer cell lines, warranting further investigation into its mechanism of action.
Biological Mechanisms
The mechanisms through which (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone exerts its effects are yet to be fully elucidated but may involve:
- Enzyme Inhibition : Interaction with specific enzymes involved in inflammatory pathways.
- Receptor Modulation : Binding to receptors that mediate cell growth and apoptosis.
Case Studies and Research Findings
Several studies have investigated the applications of compounds similar to (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone:
-
Study on Anti-inflammatory Effects :
- Researchers evaluated the compound's ability to reduce inflammation in murine models of arthritis. Results demonstrated significant reductions in swelling and pain markers compared to controls.
-
Antimicrobial Testing :
- A series of tests against various bacterial strains showed that the compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria.
-
Anticancer Research :
- In vitro assays revealed that the compound induced cell cycle arrest and apoptosis in human cancer cell lines, suggesting potential as a lead compound for cancer therapy.
Mechanism of Action
The specific mechanism of action depends on its interaction with biological molecules:
Molecular Targets: : It could interact with enzymes or receptors, affecting their function.
Pathways Involved: : The compound may modulate pathways involved in inflammation, signaling, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Antitumor Research
The compound shares key motifs with synthetic heterocycles studied in , such as:
- 1,3,4-Thiadiazole derivatives (e.g., compound 9b ): These feature a sulfur-rich aromatic core linked to triazole or phenyl groups. The thiadiazole ring enhances metabolic stability and binding affinity to biological targets like kinases.
- Thiazole derivatives (e.g., compound 12a ): These incorporate a sulfur-nitrogen heterocycle with a diazenyl substituent, improving solubility and cellular uptake.
Key structural differences :
Cyclohexene vs. Aromatic Rings: The cyclohexene methanone group in the target compound may offer improved membrane permeability compared to the phenyl or triazole substituents in analogs like 9b or 12a.
Biological Activity
The compound (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone integrates a thiadiazole moiety with a pyrrolidine ring and a cyclohexene structure, suggesting potential biological activities. Thiadiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 306.38 g/mol. The structural components include:
- Thiadiazole ring : Contributes to biological activity through its electron-withdrawing properties.
- Pyrrolidine ring : Enhances lipophilicity and potential interaction with biological targets.
- Cyclohexene moiety : May influence the compound's conformational flexibility and receptor binding.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with thiadiazole derivatives similar to the target compound. The following sections summarize key findings related to antimicrobial, anti-inflammatory, and anticancer activities.
Antimicrobial Activity
Thiadiazole derivatives exhibit significant antimicrobial properties. For instance:
- A study demonstrated that compounds containing thiadiazole structures showed effective inhibition against Staphylococcus aureus and Candida albicans , with minimum inhibitory concentration (MIC) values ranging from 15.62 µg/mL to 31.25 µg/mL .
| Compound | Target Microorganism | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15.62 |
| Compound B | Candida albicans | 31.25 |
Anti-inflammatory Activity
Research has shown that thiadiazoles can modulate inflammatory pathways:
- Thiadiazole derivatives were tested for their ability to inhibit pro-inflammatory cytokines in vitro, showing a reduction in TNF-alpha and IL-6 levels by up to 50% at concentrations of 10 µM .
Anticancer Activity
Thiadiazoles have also been evaluated for their anticancer effects:
- In vitro studies indicated that certain thiadiazole derivatives induce apoptosis in cancer cell lines such as HeLa and MCF-7 by activating caspase pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Caspase activation |
| MCF-7 | 15.0 | Apoptosis induction |
Case Studies
- Synthesis and Evaluation of Thiadiazole Derivatives : A study synthesized several thiadiazole derivatives and evaluated their biological activities using various assays. Compounds with bulky hydrophobic groups showed enhanced activity against microbial strains due to improved membrane penetration .
- In Silico Studies : Computational modeling has been employed to predict the binding affinity of thiadiazole derivatives to various biological targets, supporting experimental findings regarding their efficacy .
Q & A
Q. What synthetic strategies are most effective for constructing the thiadiazole-pyrrolidine scaffold in this compound?
The synthesis of the thiadiazole-pyrrolidine core can be optimized via nucleophilic substitution or cyclization reactions. For example, refluxing a mixture of thiadiazole derivatives with pyrrolidine intermediates in ethanol (2–4 h) followed by recrystallization in DMF-EtOH (1:1) yields purified products . Key parameters include solvent polarity (ethanol for solubility) and temperature control to minimize side reactions. Monitoring via TLC ensures reaction completion .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the connectivity of the thiadiazole, pyrrolidine, and cyclohexene moieties. H and C NMR can identify proton environments (e.g., cyclohexene olefinic protons at δ 5.6–6.2 ppm) and carbonyl signals (~170–175 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms functional groups like C=O (~1650–1750 cm) .
Q. What preliminary biological screening approaches are recommended for this compound?
Initial screening should focus on enzyme inhibition assays (e.g., kinases, proteases) due to the thiadiazole’s electron-deficient nature, which may interact with catalytic sites. Cell-based assays (e.g., cytotoxicity in cancer lines) can evaluate antiproliferative effects. Comparative studies with structurally similar compounds, such as thiophene- or pyrazole-containing analogs, help identify structure-activity trends .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclohexene moiety influence reactivity in cross-coupling reactions?
The cyclohexene ring introduces steric hindrance near the methanone group, potentially slowing nucleophilic attacks. Computational modeling (DFT calculations) can map electron density distribution, revealing preferential reaction sites. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis (e.g., Pd(PPh), NaCO, DMF/HO) may show lower yields compared to less hindered analogs, requiring optimized ligand systems .
Q. What mechanistic insights explain contradictory catalytic activity reported in thiadiazole-containing compounds?
Discrepancies in catalytic or inhibitory activity often arise from subtle structural variations (e.g., substituent positioning on the thiadiazole). For instance, meta-substituted thiadiazoles may exhibit stronger hydrogen-bonding interactions than para-substituted derivatives. Kinetic studies (e.g., Michaelis-Menten plots) paired with X-ray crystallography of enzyme-ligand complexes can resolve these contradictions .
Q. How can computational methods guide the optimization of pharmacokinetic properties for this compound?
Molecular dynamics simulations predict solubility and membrane permeability by analyzing logP values and polar surface area. ADMET profiling (e.g., CYP450 inhibition, hERG binding) identifies metabolic liabilities. Docking studies against target proteins (e.g., serotonin receptors) prioritize derivatives with enhanced binding affinities while minimizing off-target effects .
Methodological Considerations
Q. What strategies mitigate byproduct formation during the synthesis of the pyrrolidine-thiadiazole linkage?
Byproducts such as oxidized thiadiazoles or pyrrolidine ring-opened derivatives can be minimized by using anhydrous solvents (e.g., dried ethanol) and inert atmospheres (N/Ar). Chelating agents (e.g., EDTA) may reduce metal-catalyzed degradation. Purification via column chromatography (silica gel, hexane/EtOAc gradient) effectively isolates the desired product .
Q. How should researchers address low reproducibility in biological assays involving this compound?
Variability often stems from compound aggregation or solvent-dependent conformational changes. Pre-treatment with DMSO (≤0.1% v/v) and sonication ensure homogeneity. Standardized protocols for cell culture (e.g., passage number, serum batch) and triplicate measurements with positive/negative controls enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
